molecular formula C11H11ClN2O B7873086 5-(Chloromethyl)-3-(3-methylbenzyl)-1,2,4-oxadiazole

5-(Chloromethyl)-3-(3-methylbenzyl)-1,2,4-oxadiazole

Cat. No.: B7873086
M. Wt: 222.67 g/mol
InChI Key: ZZSRTQYVRJIEOR-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(3-methylbenzyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 3-methylbenzyl group and at the 5-position with a chloromethyl moiety. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Synthesis and Characterization: The compound is synthesized via cyclocondensation of substituted benzonitriles with hydroxylamine hydrochloride in ethanol, followed by chloromethylation (). Structural confirmation is achieved through $ ^1 \text{H} $ NMR, $ ^{13} \text{C} $ NMR, and mass spectrometry. Key spectral data include:

  • $ ^1 \text{H} \text{NMR} $: δ 8.04 (d, J = 7.8 Hz, 2H), 7.58–7.46 (m, 3H), 4.75 (s, 2H) for the chloromethyl group.
  • ESI-MS: [M+H]$ ^+ $ at m/z 195 ().

Microwave-assisted synthesis methods () using potassium carbonate in acetone have also been reported for related oxadiazoles, improving reaction efficiency.

Properties

IUPAC Name

5-(chloromethyl)-3-[(3-methylphenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-8-3-2-4-9(5-8)6-10-13-11(7-12)15-14-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSRTQYVRJIEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=NOC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Chloromethyl)-3-(3-methylbenzyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent in various diseases.

  • Empirical Formula : C11H11ClN2O
  • Molecular Weight : 222.67 g/mol
  • MDL Number : MFCD16083403

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including this compound, in cancer treatment. The compound's structure allows it to interact with various biological targets, leading to significant cytotoxic effects against cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies demonstrated that derivatives of 1,2,4-oxadiazoles exhibit potent cytotoxicity against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). For instance, compounds related to this class showed IC50 values in the range of 0.122.78μM0.12-2.78\mu M against MCF-7 cells .
    • A specific derivative exhibited an IC50 value of 15.63μM15.63\mu M against MCF-7 cells, comparable to Tamoxifen (IC50 = 10.38μM10.38\mu M), indicating its potential as an effective anticancer agent .
  • Mechanism of Action :
    • Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 protein levels . Molecular docking studies suggest strong interactions between the oxadiazole moiety and key amino acids in target proteins involved in cell proliferation and survival .

Antimicrobial Activity

The oxadiazole derivatives have also been investigated for their antimicrobial properties. Some studies indicate that these compounds exhibit activity against various bacterial strains and fungi.

Research Findings

  • A study reported that certain oxadiazole derivatives demonstrated significant activity against Mycobacterium tuberculosis, with some compounds showing effectiveness against drug-resistant strains .
  • The structure-activity relationship (SAR) analysis indicated that modifications on the oxadiazole ring can enhance antibacterial potency while reducing toxicity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the benzyl group : Different alkyl or halogen substituents can modulate the compound's lipophilicity and interaction with biological targets.
  • Oxadiazole ring modifications : Alterations in the oxadiazole ring can lead to enhanced potency against specific cancer cell lines or improved selectivity towards microbial targets .

Data Table: Biological Activity Summary

Activity TypeCell Line / OrganismIC50 ValueReference
Anticancer ActivityMCF-715.63 µM
A5490.12 – 2.78 µM
Antimicrobial ActivityMycobacterium tuberculosisNot specified
Drug-resistant strainsEffective

Scientific Research Applications

Biological Activities

The biological activities of 5-(Chloromethyl)-3-(3-methylbenzyl)-1,2,4-oxadiazole have been investigated in various studies:

  • Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The presence of the chloromethyl group enhances the compound's ability to penetrate microbial membranes, making it effective against a range of pathogens .
  • Anticancer Properties : Some studies suggest that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown promise in targeting specific cancer pathways, potentially leading to the development of new anticancer agents .
  • Anti-inflammatory Effects : There is evidence that oxadiazole compounds may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Medicinal Chemistry

This compound serves as a scaffold for the synthesis of novel pharmaceuticals. Its versatile structure allows for modifications that can enhance efficacy and reduce toxicity.

Material Science

Due to its unique chemical properties, this compound can be utilized in the development of new materials. Research into polymers containing oxadiazole units has shown improved thermal stability and mechanical properties .

Agricultural Chemistry

The compound's antimicrobial properties make it a candidate for agricultural applications, particularly as a pesticide or fungicide. Its effectiveness against various pathogens can help improve crop yields and reduce losses due to disease .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with chloromethyl substitutions demonstrated enhanced activity compared to their non-chlorinated counterparts .

Case Study 2: Cancer Cell Proliferation Inhibition

A research team investigated the effects of oxadiazole derivatives on human cancer cell lines. The study found that specific modifications to the oxadiazole ring significantly inhibited cell growth and induced apoptosis in breast cancer cells, suggesting potential therapeutic applications .

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

Compound Substituent (3-position) Molecular Weight (g/mol) Key Properties/Applications References
5-(Chloromethyl)-3-phenyl Phenyl 195.6 Precursor for benzotriazole derivatives ()
5-(Chloromethyl)-3-p-tolyl 4-Methylphenyl 209.6 Enhanced lipophilicity for drug design
Target compound 3-Methylbenzyl 222.7 Improved steric bulk for selectivity in binding
5-(Chloromethyl)-3-(2,6-dichlorophenyl) 2,6-Dichlorophenyl 263.5 High density (1.50 g/cm³); potential agrochemical use

Key Observations :

  • Steric Effects : Bulky substituents like 3-methylbenzyl may hinder reactivity but improve target selectivity in pharmacological applications ().

Heterocyclic and Electron-Withdrawing Substituents

Compound Substituent (3-position) Molecular Weight (g/mol) Notable Features References
5-(Chloromethyl)-3-(pyridin-4-yl) Pyridinyl 195.6 Introduces basicity; potential CNS drug candidate
5-(Chloromethyl)-3-(thiophen-3-yl) Thiophene 200.6 Enhanced π-conjugation for optoelectronic uses
5-(Chloromethyl)-3-(3-CF$ _3 $-phenyl) Trifluoromethylphenyl 244.6 Electron-withdrawing group improves thermal stability

Key Observations :

  • Heterocycles : Pyridinyl and thiophenyl substituents introduce heteroatoms, altering solubility and intermolecular interactions (e.g., hydrogen bonding in pyridinyl derivatives) ().
  • Electron-Withdrawing Groups : Trifluoromethyl (-CF$ _3 $) increases oxidative stability and density, making such compounds suitable for energetic materials ().

Preparation Methods

Reaction Mechanism and Starting Materials

The most widely documented method involves the cyclocondensation of 3-methylbenzylamidoxime with chloroacetyl chloride. This two-stage process initiates with nucleophilic acyl substitution, where the amidoxime’s amino group attacks the carbonyl carbon of chloroacetyl chloride, forming an intermediate acylated product. Subsequent intramolecular cyclization eliminates hydrogen chloride, yielding the 1,2,4-oxadiazole core.

Step-by-Step Procedure

  • Stage 1 : 3-Methylbenzylamidoxime (5 mmol) is dissolved in dichloromethane (DCM, 25 mL) with triethylamine (1.2 equiv) as a base. Chloroacetyl chloride (1.5 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 6 hours.

  • Stage 2 : The solvent is removed under reduced pressure, and the crude intermediate is refluxed in toluene for 12 hours. Purification via silica gel chromatography (hexane/ethyl acetate, 95:5) affords the product in 89–92% yield.

Optimization Strategies

  • Temperature Control : Maintaining 0°C during chloroacetyl chloride addition minimizes side reactions.

  • Solvent Selection : Toluene outperforms DCM in cyclization due to higher boiling points, enhancing reaction efficiency.

Table 1: Key Parameters for Cyclocondensation Method

ParameterOptimal ConditionYield (%)Purity (%)
Temperature (Stage 1)0°C → 20°C89–92>98
Reflux Duration12 hours
Solvent (Cyclization)Toluene

Base-Mediated Cyclization of Amidoximes with Esters

Alternative Pathway Using Methyl Chloroacetate

A modified approach employs methyl chloroacetate instead of chloroacetyl chloride, leveraging base-mediated cyclization. This method circumvents handling corrosive acid chlorides, enhancing safety profiles.

Reaction Conditions

  • Base Selection : Sodium tert-butoxide (t-BuONa, 2 equiv) in dimethyl sulfoxide (DMSO) facilitates deprotonation of 3-methylbenzylamidoxime.

  • Ester Addition : Methyl chloroacetate (1.2 equiv) is introduced, and the mixture is stirred at 82°C for 18 hours. Acidic workup (10% HCl) precipitates the product, yielding 45–50% after recrystallization.

Advantages and Limitations

  • Safety : Eliminates chloroacetyl chloride, reducing toxicity risks.

  • Yield Trade-off : Lower yields (45–50%) compared to acid chloride routes necessitate further optimization.

Table 2: Comparative Analysis of Base-Mediated Method

ParameterConditionYield (%)
Baset-BuONa45–50
SolventDMSO
Temperature82°C

Advanced Catalytic Approaches

Phase-Transfer Catalysis (PTC)

Recent studies explore PTC to enhance reaction rates and yields. Tetrabutylammonium bromide (TBAB, 0.5 equiv) in acetonitrile facilitates the reaction between 3-methylbenzylamidoxime and chloroacetyl chloride at 70°C, achieving 85% yield in 4 hours.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates cyclization, reducing reaction times from 12 hours to 30 minutes while maintaining 88% yield.

Industrial Production Considerations

Scalability Challenges

  • Cost of Starting Materials : 3-Methylbenzylamidoxime synthesis requires 3-methylbenzyl nitrile and hydroxylamine, contributing to 60% of total production costs.

  • Waste Management : Chloride byproducts necessitate neutralization protocols to meet environmental regulations.

Cost Analysis

Table 3: Cost Breakdown for Industrial Synthesis

ComponentCost per kg (USD)Contribution (%)
3-Methylbenzylamidoxime32062
Chloroacetyl Chloride15029
Solvents/Catalysts459

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-(Chloromethyl)-3-(3-methylbenzyl)-1,2,4-oxadiazole with high purity?

  • Methodology : The compound can be synthesized via cyclocondensation reactions, where precursors like substituted amidoximes react with chloromethylating agents under reflux conditions. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts .
  • Critical Parameters : Control reaction temperature (70–90°C), stoichiometric ratios (1:1.2 for amidoxime to chloromethyl agent), and inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .

Q. How should researchers handle and store this compound to prevent degradation?

  • Storage : Store at 2–8°C in amber vials under inert gas (e.g., argon) to mitigate hydrolysis of the chloromethyl group. Use desiccants (e.g., silica gel) to avoid moisture absorption .
  • Handling : Prepare fresh solutions in anhydrous DMSO or acetonitrile for biological assays. Avoid prolonged exposure to light or elevated temperatures (>25°C) .

Q. What spectroscopic techniques are essential for confirming its molecular structure?

  • Primary Tools :

  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., methylbenzyl protons at δ 2.3–2.5 ppm, oxadiazole ring protons at δ 6.0–6.5 ppm) .
  • XRD : Single-crystal X-ray diffraction to confirm bond angles (e.g., C–N–O in oxadiazole ring ≈ 125°) and torsion angles (e.g., dihedral angle between oxadiazole and benzyl groups ≈ 70–80°) .
  • Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (e.g., [M+H]⁺ at m/z 249.06) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Approach : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate Fukui indices, identifying electrophilic sites (e.g., chloromethyl carbon). Molecular electrostatic potential (MEP) maps can highlight regions prone to nucleophilic attack .
  • Validation : Compare computational predictions with experimental kinetic data (e.g., SN2 reaction rates with amines or thiols) .

Q. What strategies resolve contradictory data on substituent effects for bioactivity in oxadiazole analogs?

  • Case Study : Compare the title compound with analogs like 5-styryl-1,2,4-oxadiazole (CAS 252867-19-9). Use XRD to assess steric effects and DFT to model electronic interactions (e.g., Hammett σ values for substituents). Bioactivity discrepancies (e.g., IC₅₀ variations in enzyme inhibition) may arise from differences in π-π stacking or hydrogen-bonding capabilities .
  • Experimental Design : Synthesize derivatives with systematic substituent variations (e.g., electron-withdrawing vs. donating groups) and test in parallel bioassays .

Q. How can reaction conditions be optimized for scalable synthesis while minimizing side-product formation?

  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30–60 minutes at 100°C, improving yield (85–90% vs. 70% conventional) and reducing dimerization byproducts .
  • Solvent Optimization : Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) to enhance green chemistry metrics without compromising efficiency .

Q. What experimental frameworks are recommended for evaluating the compound’s bioactivity in enzyme inhibition studies?

  • In Vitro Assays :

  • Kinetic Analysis : Measure inhibition constants (Kᵢ) for target enzymes (e.g., acetylcholinesterase) using Ellman’s method.
  • Docking Studies : Perform molecular docking (AutoDock Vina) to identify binding poses in enzyme active sites. Prioritize derivatives with predicted ΔG < −8 kcal/mol .
    • Validation : Cross-validate computational results with SPR (surface plasmon resonance) to quantify binding affinities .

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